Product packaging for 2,4-Pentadienal, 5-phenyl-(Cat. No.:)

2,4-Pentadienal, 5-phenyl-

Cat. No.: B8651769
M. Wt: 158.20 g/mol
InChI Key: UWTZBVTWSKWXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Significance of Alpha,Beta,Gamma,Delta-Unsaturated Aldehydes in Organic Chemistry

Alpha,beta,gamma,delta-unsaturated aldehydes are a class of organic compounds characterized by a conjugated system of double bonds and an aldehyde functional group. This arrangement of alternating double and single bonds results in delocalized π-electrons across the carbon backbone, which significantly influences their chemical properties and reactivity. cymitquimica.comwikipedia.org The extended conjugation in these molecules makes them versatile building blocks in organic synthesis. google.com

The reactivity of α,β,γ,δ-unsaturated aldehydes is marked by their susceptibility to nucleophilic attack at multiple positions, including the carbonyl carbon and the β- and δ-carbons. wikipedia.org This reactivity allows for a variety of chemical transformations, making them key intermediates in the synthesis of more complex molecules. google.com They are particularly important as substrates in reactions like the Diels-Alder cycloaddition and Michael addition, which are fundamental for forming cyclic and carbon-carbon bonds. wikipedia.orggoogle.com

Structural Features and their Implications for Reactivity of 2,4-Pentadienal (B1594819), 5-phenyl-

2,4-Pentadienal, 5-phenyl- possesses a molecular formula of C₁₁H₁₀O. cymitquimica.comnih.gov Its structure consists of a five-carbon pentadienal chain with an aldehyde group at one end and a phenyl group at the other. cymitquimica.com The defining feature of this molecule is the conjugated system formed by the two carbon-carbon double bonds and the carbon-oxygen double bond of the aldehyde. cymitquimica.com This extended π-system is further influenced by the presence of the phenyl group.

The conjugated diene system and the terminal phenyl group enhance the compound's reactivity. The aldehyde group acts as an electrophile, readily undergoing nucleophilic attack. cymitquimica.com The extended conjugation allows for vinylogous reactivity, meaning that nucleophiles can also attack the δ-carbon (the carbon at the 5-position) in what is known as a 1,6-conjugate addition. This reactivity pattern makes 2,4-Pentadienal, 5-phenyl- a versatile precursor for synthesizing a variety of organic molecules, including heterocyclic compounds.

Overview of Academic Research Trajectories for Dienal Compounds

Academic research on dienal compounds, including 2,4-Pentadienal, 5-phenyl-, has followed several key trajectories. A significant area of focus has been the development of new synthetic methods for their preparation. google.com This includes exploring various catalytic systems, such as those based on palladium and organocatalysts, to achieve high yields and stereoselectivity.

Another major research avenue involves investigating the reactivity of dienals in various chemical transformations. The Diels-Alder reaction, a powerful tool for constructing six-membered rings, has been extensively studied with dienal substrates. google.comnih.govresearchgate.net Additionally, the iso-Nazarov cyclization, a method for synthesizing five-membered rings, has been explored with dienals like 2,4-Pentadienal, 5-phenyl-, often employing halogen bond donor catalysts. conicet.gov.arbohrium.com The unique electronic properties of these compounds also make them relevant in photochemical studies. cymitquimica.com

Chemical and Physical Properties of 2,4-Pentadienal, 5-phenyl-

PropertyValueSource
Molecular Formula C₁₁H₁₀O cymitquimica.comnih.gov
Molecular Weight 158.20 g/mol nih.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
Melting Point 42.5°C
Boiling Point 160–162°C at 22 Torr
CAS Number 13466-40-5 cymitquimica.comnih.gov

Spectroscopic Data of 2,4-Pentadienal, 5-phenyl-

Spectroscopic DataValuesSource
¹H NMR (δ, ppm) Aldehyde proton at 9.61 (d, J = 8.0 Hz), conjugated diene protons between 6.26–7.50
¹³C NMR (δ, ppm) Carbonyl carbon at 193.6, olefinic carbons between 126–152
GC-MS (m/z) Molecular ion peak at 158.20 (C₁₁H₁₀O⁺)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B8651769 2,4-Pentadienal, 5-phenyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

5-phenylpenta-2,4-dienal

InChI

InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H

InChI Key

UWTZBVTWSKWXMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=O

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2,4 Pentadienal, 5 Phenyl

Classical Approaches in Diene-Aldehyde Construction

The traditional synthesis of 2,4-Pentadienal (B1594819), 5-phenyl- often relies on foundational reactions in organic chemistry that have been refined over time for efficiency and yield.

Aldol (B89426) Condensation Strategies and Optimization Parameters

A primary and classical method for the synthesis of 2,4-Pentadienal, 5-phenyl- is the aldol condensation between cinnamaldehyde (B126680) and propanal. This reaction, typically base-catalyzed, extends the carbon chain of cinnamaldehyde to form the desired pentadienal structure.

The reaction is generally carried out under basic conditions, with sodium hydroxide (B78521) in methanol (B129727) being a common catalytic system. The hydroxide ion deprotonates the α-carbon of propanal to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the conjugated diene system of 5-phenyl-2,4-pentadienal. In some instances, the reaction of ethanol (B145695) with benzaldehyde (B42025) can also lead to the formation of 5-phenyl-2,4-pentadienal as a minor product through a series of condensation steps.

Optimization of reaction parameters is crucial for maximizing the yield and minimizing side products, such as self-condensation of propanal. Key parameters that are often fine-tuned include the molar ratio of the reactants, the concentration and type of base, the solvent, and the reaction temperature.

Table 1: Optimization Parameters for Aldol Condensation

Parameter Typical Condition Rationale
Reactant Ratio 1:1 (Cinnamaldehyde:Propanal) Minimizes self-condensation of propanal.
Catalyst 36% aq. NaOH (0.1:1 to cinnamaldehyde) Provides the basic environment for enolate formation.
Solvent Methanol Ensures solubility of reactants and the base.

| Temperature | Room Temperature (20–25°C) | Avoids thermal decomposition and unwanted side reactions. |

Wittig Reaction Protocols for Stereoselective Olefination

The Wittig reaction provides a powerful and versatile method for the stereoselective synthesis of alkenes, and it can be adapted for the construction of 2,4-Pentadienal, 5-phenyl-. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.

In the context of synthesizing 5-phenyl-2,4-pentadienal, a suitable strategy would involve the reaction of cinnamaldehyde with an appropriate phosphorus ylide. The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For the synthesis of the likely more stable (E,E)-isomer of 5-phenyl-2,4-pentadienal, a stabilized ylide would be the preferred reagent.

A potential synthetic sequence could involve the reaction of cinnamaldehyde with (2-oxoethyl)triphenylphosphonium chloride in the presence of a base. However, a more common approach involves the olefination of an aldehyde with a pre-formed ylide. For instance, reacting cinnamaldehyde with the ylide derived from benzyltriphenylphosphonium (B107652) chloride can produce 1,4-diphenyl-1,3-butadiene, showcasing the applicability of this reaction with cinnamaldehyde as a substrate. To obtain 5-phenyl-2,4-pentadienal, one would react a suitable C2-ylide with cinnamaldehyde.

Table 2: Components for Wittig Reaction Synthesis

Reactant 1 Reactant 2 Product

Advanced Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules like 2,4-Pentadienal, 5-phenyl-. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Dienals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbons. This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. This methodology can be strategically employed to construct the aryl-substituted diene framework of 5-phenyl-2,4-pentadienal.

A plausible synthetic route would involve the coupling of a phenylboronic acid with a suitable halo-substituted dienal, or alternatively, coupling an aryl halide with a dienylboronate ester. The reaction is known for its high functional group tolerance and generally proceeds with retention of the stereochemistry of the double bonds in the coupling partners. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Table 3: Key Components in Suzuki-Miyaura Coupling

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the cross-coupling reaction.
Organoboron Reagent Phenylboronic acid Source of the phenyl group.
Organohalide Bromo- or Iodo-substituted 2,4-pentadienal The electrophilic coupling partner.

| Base | Na₂CO₃, K

Novel Synthetic Routes and Ring-Opening Methodologies

Recent advancements in organic synthesis have led to the development of novel methods for constructing complex molecules like 2,4-Pentadienal, 5-phenyl-. These strategies often provide improved efficiency, selectivity, and access to a wider range of derivatives compared to traditional methods.

Pyridine (B92270) Ring-Opening Reactions to Amino-Pentadienals

A notable and historically significant method for synthesizing substituted pentadienals involves the ring-opening of pyridinium (B92312) salts, a process famously known as the Zincke reaction. uni-freiburg.deacs.org This reaction transforms pyridinium salts into 5-amino-2,4-pentadienals, which are also referred to as Zincke aldehydes. uni-freiburg.deacs.orgnih.gov These Zincke aldehydes are valuable intermediates that can be further modified to yield a variety of pentadienal derivatives.

The process begins with the activation of pyridine by reacting it with a suitable electrophile, such as 2,4-dinitro-chlorobenzene, to form an N-aryl-pyridinium salt. uni-freiburg.de This activated pyridinium salt is then subjected to nucleophilic attack by a primary or secondary amine, which leads to the opening of the pyridine ring. uni-freiburg.degoogle.com Subsequent hydrolysis of the resulting intermediate yields the 5-amino-2,4-pentadienal. uni-freiburg.de The reaction is known for its efficiency and has been utilized as a key step in the synthesis of various natural products. acs.orggoogle.com

The versatility of the Zincke reaction allows for the synthesis of a diverse range of substituted aminopentadienals by varying the substituents on both the initial pyridine ring and the amine nucleophile. google.com For instance, the reaction of a 3-methylpyridinium salt with an amine can lead to a mixture of regioisomeric methyl-substituted aminopentadienals. google.com This highlights the method's potential for creating a library of precursors for various diene systems.

Pyridinium Salt PrecursorAmineResulting 5-Amino-2,4-pentadienal DerivativeReference
N-(2,4-dinitrophenyl)pyridinium chlorideDiallylamine5-Diallylamino-2,4-pentadienal nih.gov
N-(2,4-dinitrophenyl)-3-methylpyridinium chlorideIsopropylamine5-(Isopropylamino)-2-methyl-2,4-pentadienal & 5-(Isopropylamino)-4-methyl-2,4-pentadienal google.com
N-(anthra[1,9-cd]isoxazol-6-on-5-yl)pyridinium chloride- (Hydrolysis)N-(anthra[1,9-cd]isoxazol-6-on-5-yl)-5-amino-2,4-pentadienal google.com

Hydroformylation-Based Diene Synthesis

Hydroformylation, or the oxo process, is a powerful industrial method for producing aldehydes from alkenes using a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst. wikipedia.org While highly effective for simple alkenes, the hydroformylation of conjugated dienes presents significant challenges in controlling regioselectivity, often leading to a mixture of products. researchgate.netsci-hub.box

The catalyst, typically a rhodium or cobalt complex, plays a crucial role in determining the outcome of the reaction. rsc.org For instance, rhodium catalysts modified with phosphine (B1218219) ligands have been extensively studied to influence the selectivity of hydroformylation. rsc.orgresearchgate.net In the case of conjugated dienes like 1,3-butadiene, hydroformylation can yield a variety of products, including unsaturated mono-aldehydes and dialdehydes. researchgate.netresearchgate.net The regioselectivity is influenced by the stability of the intermediate allyl-metal complexes formed during the catalytic cycle. researchgate.net

While a direct, high-yielding hydroformylation of a simple phenyl-substituted diene to exclusively form 2,4-Pentadienal, 5-phenyl- is not extensively documented, the hydroformylation of related substrates provides insight into the potential of this methodology. For example, the hydroformylation of cinnamaldehyde derivatives, which possess a phenyl group and a double bond, has been explored. researchgate.net These reactions can yield branched aldehydes, demonstrating that the formyl group can be introduced at a carbon atom within a conjugated system. researchgate.net However, competing reactions such as hydrogenation of the carbon-carbon double bond are common side reactions. researchgate.net

The development of new catalyst systems continues to address the challenges of regioselectivity in diene hydroformylation. utexas.edunih.gov Research into regiodivergent catalytic systems offers the potential to selectively produce different constitutional isomers from the same diene starting material, which could eventually be applied to the synthesis of specific substituted pentadienals. utexas.edu

Diene SubstrateCatalyst SystemMajor Aldehyde Product(s)Key ObservationsReference
1,3-ButadieneHCo(CO)₃3-Pentenal (1,4-addition product)Favors the formal 1,4-addition product. researchgate.net
IsopreneHRh(CO)(PPh₃)₃/(-)DIOP3-MethylpentanalAchieved with moderate optical yield. researchgate.net
Methyl CinnamateRhodium complexesMethyl 2-formyl-3-phenylpropanoateGood chemo- and regioselectivity. researchgate.net
1-en-3-ynes(η⁶-C₆H₅BPh₃)⁻Rh⁺(1,5-COD) / P(OPh)₃Formyl dienesHigh stereoselectivity under mild conditions. acs.org

Stereoselective Synthesis of Substituted Alkenylboronates as Precursors

A highly effective and stereoselective method for the synthesis of conjugated dienes involves the palladium-catalyzed cross-coupling of alkenylboronates with vinyl halides, a reaction known as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This methodology allows for the precise construction of the diene backbone of molecules like 2,4-Pentadienal, 5-phenyl- with defined stereochemistry.

The synthesis begins with the preparation of a stereodefined alkenylboronate. This can be achieved through the hydroboration of an alkyne. nih.gov The choice of borane (B79455) reagent is critical for achieving high stereoselectivity. The resulting alkenylborane can then be converted to a more stable boronic acid or boronic ester. nih.gov An alternative modern approach involves a palladium-catalyzed, base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids, which generates the necessary diene structure through an in-situ allene (B1206475) isomerization sequence. utexas.edu

Once the alkenylboronate is obtained, it is coupled with a suitable vinyl halide in the presence of a palladium catalyst and a base. researchgate.net The reaction proceeds with retention of the stereochemistry of both the alkenylboronate and the vinyl halide, allowing for the synthesis of specific E/Z isomers of the diene product. researchgate.net This high degree of stereocontrol is a significant advantage of the Suzuki-Miyaura coupling for the synthesis of complex polyenes. researchgate.net This method has been widely applied in the synthesis of natural products containing conjugated diene motifs. researchgate.net

AlkenylboronateVinyl HalideDiene ProductCatalyst/ConditionsReference
(E)-1-Hexenyldisiamylborane(E)-1-Bromo-1-hexene(E,E)-5,7-DodecadienePd(PPh₃)₄ / NaOH researchgate.net
(Z)-1-Hexenyldiisopropoxyborane(Z)-1-Iodo-1-hexene(Z,Z)-5,7-DodecadienePd(PPh₃)₄ / NaOEt researchgate.net
Phenylboronic acidPropargyl alcohols1-Phenyl-1,3-dienesPalladium-catalyzed sequential coupling/isomerization utexas.edu
(E)-1-Octenylzirconocene chlorideEthyl (E)-3-bromoacrylateEthyl (2E,4E)-2,4-undecadienoateNegishi Coupling (Pd-catalyzed) researchgate.net

Elucidating Reaction Pathways and Mechanistic Principles of 2,4 Pentadienal, 5 Phenyl

Electrophilic and Nucleophilic Reactivity of the Conjugated Dienal System

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in 2,4-Pentadienal (B1594819), 5-phenyl- is a primary site for nucleophilic addition reactions. cymitquimica.com The carbonyl carbon is electrophilic due to the higher electronegativity of the oxygen atom, making it a target for nucleophiles. libretexts.org

In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The trigonal planar geometry of the aldehyde allows for nucleophilic attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

The presence of the conjugated system in 2,4-Pentadienal, 5-phenyl- can influence the reactivity of the aldehyde group. The extended conjugation can delocalize electron density, potentially affecting the electrophilicity of the carbonyl carbon.

Role of Conjugation in Enhancing Electrophilicity of 2,4-Pentadienal, 5-phenyl-

The conjugated system of double bonds in 2,4-Pentadienal, 5-phenyl- plays a crucial role in enhancing its electrophilic character. This extended π-system allows for the delocalization of electrons across the molecule, which influences its reactivity in several ways. The conjugation allows for resonance, which can delocalize the partial positive charge from the carbonyl carbon to other atoms in the conjugated system. This delocalization can stabilize the transition state of nucleophilic addition reactions, thereby increasing the reactivity of the aldehyde.

Cycloaddition Reactions and Pericyclic Processes

The conjugated diene structure of 2,4-Pentadienal, 5-phenyl- makes it a suitable candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions: 2,4-Pentadienal, 5-phenyl- as a Dienophile

In the context of a Diels-Alder reaction, a [4+2] cycloaddition, 2,4-Pentadienal, 5-phenyl- can act as the dienophile, the 2π-electron component. wikipedia.org This is due to the presence of the electron-withdrawing aldehyde group, which activates the adjacent double bond for reaction with a conjugated diene (the 4π-electron component). masterorganicchemistry.com The reaction proceeds in a concerted fashion, forming a six-membered ring. total-synthesis.com

The rate and success of the Diels-Alder reaction are significantly influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com "Normal demand" Diels-Alder reactions are favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. total-synthesis.com The aldehyde group in 2,4-Pentadienal, 5-phenyl- serves this purpose, making it a good dienophile for reactions with electron-rich dienes. masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction, meaning the specific orientation of the diene and dienophile, can often be predicted by considering the electronic polarization of the reactants. libretexts.org Lewis acid catalysis can also be employed to accelerate these reactions. libretexts.org

Pseudopericyclic Mechanisms in Dienal Derivatives

While many cycloadditions follow pericyclic pathways characterized by a continuous loop of overlapping orbitals, some reactions involving dienal derivatives may proceed through a pseudopericyclic mechanism. researchgate.netttu.edu A key feature of a pseudopericyclic reaction is a disconnection in the cyclic array of overlapping orbitals, often due to the involvement of a non-bonding lone pair of electrons. smu.edu

These reactions are neither strictly symmetry-allowed nor forbidden by the Woodward-Hoffmann rules in the same way as pericyclic reactions. smu.edu Computational studies on related molecules like 5-oxo-2,4-pentadienal have been used to understand the characteristics of pseudopericyclic reactions. nih.gov These studies often involve analyzing the geometry of the transition state, which tends to be more planar in pseudopericyclic reactions, and examining orbital interactions and magnetic properties to distinguish them from true pericyclic pathways. researchgate.netttu.edu The specific conditions and substituents on the dienal can influence whether a reaction follows a pericyclic or pseudopericyclic pathway. nih.gov

Oxidative and Reductive Transformations of 2,4-Pentadienal, 5-phenyl-

The functional groups present in 2,4-Pentadienal, 5-phenyl- allow for a variety of oxidative and reductive transformations.

The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents can be used for this transformation. For instance, a related compound, 5-(4-nitrophenyl)-2,4-pentadienal, can be oxidized to the corresponding carboxylic acid. smolecule.com

Conversely, the aldehyde can be reduced to a primary alcohol, 5-phenylpenta-2,4-dien-1-ol. Further reduction can also saturate the double bonds to yield 5-phenylpentanol. If a nitro group were present on the phenyl ring, it could be selectively reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or sodium borohydride. smolecule.com

Below is a table summarizing some of the key reactions of 2,4-Pentadienal, 5-phenyl- and its derivatives.

Reaction TypeReagent/ConditionsProduct
Nucleophilic AdditionNucleophile (e.g., Grignard reagent, organolithium) followed by acidic workupSecondary alcohol
OxidationOxidizing agent (e.g., KMnO₄, CrO₃)5-phenyl-2,4-pentadienoic acid
ReductionReducing agent (e.g., NaBH₄, LiAlH₄)5-phenyl-2,4-pentadien-1-ol
Diels-Alder ReactionElectron-rich dieneSubstituted cyclohexene (B86901) derivative

Aldehyde Oxidation to Carboxylic Acids

The aldehyde group in 5-phenyl-2,4-pentadienal is susceptible to oxidation, a common reaction pathway for converting aldehydes into more highly oxidized functional groups. This transformation yields the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. The reaction preserves the conjugated diene and the phenyl group, targeting the aldehyde with high selectivity under appropriate conditions.

Standard oxidizing agents are effective for this purpose. The choice of reagent can be critical to ensure that the oxidation occurs specifically at the aldehyde without affecting the double bonds of the diene system.

Table 1: Reagents for the Oxidation of 5-phenyl-2,4-pentadienal

Reagent Product Observations
Potassium Permanganate (KMnO₄) 5-Phenylpenta-2,4-dienoic acid A strong oxidizing agent capable of this transformation.

This oxidative pathway is not limited to the parent compound. Phenyl-substituted analogues, such as 2,4-pentadienal, 5-(4-nitrophenyl)-, also undergo oxidation of the aldehyde group to form the corresponding carboxylic acid, in this case, 5-(4-nitrophenyl)penta-2,4-dienoic acid.

Reduction of the Dienal System

The conjugated system of 5-phenyl-2,4-pentadienal, which includes the aldehyde and the diene, can be targeted by various reducing agents. The extent of the reduction depends on the specific reagent and reaction conditions employed. The process can selectively reduce the aldehyde, the carbon-carbon double bonds, or both.

Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction parameters, different products can be obtained. For instance, a mild reduction might selectively target the aldehyde, yielding 5-phenyl-2,4-pentadien-1-ol, while more forceful conditions can lead to the saturation of the entire conjugated system.

Table 2: Products from the Reduction of 5-phenyl-2,4-pentadienal

Product Reagents Type of Reduction
5-Phenylpentanal Catalytic Hydrogenation (e.g., Pd/C, Ni) Reduction of the diene system.

In substituted analogues, other functional groups may also be reduced. For example, in 5-(4-nitrophenyl)-2,4-pentadienal, the nitro group can be reduced to an amino group, yielding (2E,4E)-5-(4-aminophenyl)penta-2,4-dienal, using agents like hydrogen gas with a palladium on carbon catalyst.

Substitution Reactions and Functional Group Interconversions

Beyond reactions at the dienal functional group, the structure of 5-phenyl-2,4-pentadienal and its derivatives allows for substitution reactions and other functional group interconversions. These transformations are key to synthesizing a wider range of related compounds.

Nucleophilic Aromatic Substitution on Phenyl-Substituted Analogues

While aromatic rings are typically nucleophilic and undergo electrophilic substitution, the presence of strong electron-withdrawing substituents can render the ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This is particularly relevant for phenyl-substituted analogues of 2,4-pentadienal.

The SNAr mechanism is favored in compounds like 2,4-pentadienal, 5-(4-nitrophenyl)-, where the nitro group is positioned para to the dienal substituent. wikipedia.orgorganic-chemistry.org The nitro group activates the aromatic ring towards nucleophilic attack. nih.gov The reaction proceeds through an addition-elimination mechanism where a nucleophile adds to the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitro group effectively stabilizes the negative charge of this intermediate, facilitating the subsequent elimination of a leaving group. nih.gov

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

Feature Role in SNAr Example
Electron-Withdrawing Group Activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate. The nitro group in 5-(4-nitrophenyl)-2,4-pentadienal. wikipedia.orgorganic-chemistry.org
Leaving Group A good leaving group is displaced by the incoming nucleophile. Halides are common leaving groups.

This reactivity allows for the introduction of a variety of nucleophiles onto the phenyl ring, leading to diverse substituted derivatives.

Mitsunobu Reactions Involving Dienal Derivatives

The Mitsunobu reaction is a powerful tool for functional group interconversion, specifically for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org While 2,4-pentadienal, 5-phenyl- itself is an aldehyde, its corresponding alcohol derivative, 5-phenyl-2,4-pentadien-1-ol (which can be formed by the reduction of the dienal), is a suitable substrate for the Mitsunobu reaction.

The reaction typically involves an alcohol, a nucleophile (often an acidic compound), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and azodicarboxylate activate the alcohol, converting the hydroxyl group into a good leaving group. organic-chemistry.org This allows for a subsequent SN2 attack by the nucleophile, resulting in the formation of a new bond and inversion of the stereocenter if the alcohol is chiral. wikipedia.orgorganic-chemistry.org

This reaction is highly valuable for synthesizing esters, ethers, azides, and other compounds from the corresponding dienol derivative of 5-phenyl-2,4-pentadienal. organic-chemistry.org

Table 4: Components of the Mitsunobu Reaction for a Dienol Derivative

Component Function Example
Substrate The alcohol to be converted. 5-phenyl-2,4-pentadien-1-ol
Redox System Activates the hydroxyl group. Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD). wikipedia.org
Nucleophile Displaces the activated hydroxyl group. Carboxylic acids (to form esters), imides, hydrogen azide. organic-chemistry.org

The versatility of the Mitsunobu reaction makes it a key strategy for the functional group interconversion of derivatives of 2,4-pentadienal, 5-phenyl-, expanding the range of accessible chemical structures.

Advanced Spectroscopic Characterization and Computational Chemistry of 2,4 Pentadienal, 5 Phenyl

Spectroscopic Analysis for Structural Elucidation and Conjugation Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the extent of conjugation in 2,4-Pentadienal (B1594819), 5-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Substituent Confirmation.researchgate.netbenchchem.com

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete structure of 2,4-Pentadienal, 5-phenyl-.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include a distinct downfield resonance for the aldehyde proton, typically observed around δ 9.61 ppm as a doublet with a coupling constant (J) of 8.0 Hz. The protons of the conjugated diene system appear in the range of δ 6.26–7.50 ppm. For the related compound, trans-cinnamaldehyde, the aldehyde proton appears at approximately δ 9.7 ppm. researchgate.net The protons on the phenyl ring and the vinylic protons of the dienal chain exhibit complex splitting patterns due to spin-spin coupling, confirming the connectivity of the molecular backbone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically deshielded and appears at a chemical shift of around δ 193.6 ppm. rsc.org The olefinic carbons of the conjugated system are found in the region of δ 126–152 ppm. Specifically, for (2E,4E)-5-phenylpenta-2,4-dienal, the carbon signals have been reported at δ 193.6 (CH), 152.1 (CH), 142.5 (CH), 135.7 (C), 131.7 (CH), 129.8 (CH), 129.0 (2xCH), 127.6 (2xCH), and 126.3 (CH). rsc.org

Table 1: Representative NMR Data for 2,4-Pentadienal, 5-phenyl- and Related Compounds

Nucleus Functional Group Chemical Shift (δ) ppm Reference Compound
¹HAldehyde (-CHO)~9.6-9.72,4-Pentadienal, 5-phenyl- / trans-cinnamaldehyde
¹HConjugated Diene~6.2-7.52,4-Pentadienal, 5-phenyl-
¹³CCarbonyl (C=O)~193.62,4-Pentadienal, 5-phenyl-
¹³COlefinic (C=C)~126-1522,4-Pentadienal, 5-phenyl-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.researchgate.netbenchchem.comscispace.com

FT-IR spectroscopy is employed to identify the characteristic functional groups present in 2,4-Pentadienal, 5-phenyl-. The most prominent absorption band is the strong stretching vibration of the carbonyl group (C=O) of the aldehyde, which typically appears in the range of 1667-1720 cm⁻¹. researchgate.netresearchgate.netscienceopen.com The presence of conjugation with the diene system and the phenyl ring can slightly lower this frequency compared to a simple saturated aldehyde.

Other significant peaks include the C=C stretching vibrations of the alkene and the aromatic ring, which are observed in the region of 1449-1624 cm⁻¹. researchgate.net The C-H stretching vibrations of the aldehyde group are also identifiable, often appearing around 2742 and 2813 cm⁻¹. researchgate.net Aromatic C-H stretching is typically observed near 3061 cm⁻¹. researchgate.net

Table 2: Key FT-IR Absorption Bands for 2,4-Pentadienal, 5-phenyl-

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aldehyde C=OStretching1667-1720
Alkene/Aromatic C=CStretching1449-1624
Aldehyde C-HStretching~2742, ~2813
Aromatic C-HStretching~3061

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects.researchgate.netrsc.org

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of 2,4-Pentadienal, 5-phenyl-. The extended conjugation, involving the phenyl ring, the diene, and the carbonyl group, results in absorption maxima at longer wavelengths. For the related compound, cinnamaldehyde (B126680), absorption maxima have been reported at approximately 287-290 nm and 320 nm. shimadzu.com These absorptions are attributed to π→π* transitions within the conjugated system. The exact position of the absorption maximum can be influenced by the solvent polarity and the presence of substituents on the phenyl ring. For instance, an electron-donating group on the phenyl ring can cause a red shift (bathochromic shift) of the absorption maximum.

Quantum Chemical and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of molecules like 2,4-Pentadienal, 5-phenyl-.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction.researchgate.netbenchchem.comresearchgate.netresearchgate.netspkx.net.cn

DFT calculations are widely used to model the geometric and electronic properties of conjugated systems. By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), it is possible to predict molecular geometries, vibrational frequencies, and electronic properties with good accuracy. semnan.ac.irscielo.org.mx For cinnamaldehyde, DFT studies have been used to investigate its conformational preferences, with the s-trans conformer being identified as the more stable form in the gas phase. scielo.org.mx These computational studies can also predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) theory is a key aspect of DFT studies that helps in understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For conjugated systems like 2,4-Pentadienal, 5-phenyl-, the extended π-system leads to a smaller HOMO-LUMO gap compared to less conjugated analogues. DFT calculations on cinnamaldehyde have shown that the HOMO-LUMO energy gap is influenced by the solvent environment, with the gap generally being smaller in more polar solvents. semnan.ac.ir This indicates an increase in reactivity in polar media.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The chemical behavior and properties of molecules can be significantly influenced by the solvent in which they are dissolved. Computational chemistry provides tools to model these interactions, with the Polarizable Continuum Model (PCM) being a widely used and reliable method. researchgate.netresearchgate.net In this approach, the solute molecule is placed within a cavity inside a continuous medium that represents the solvent, characterized by its dielectric constant. nih.govchemrxiv.org The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvent effects on molecular properties and energies. nih.gov

The self-consistent reaction field (SCRF) theory is often employed with PCM to study these solvent effects. inorgchemres.org This combined approach is effective for predicting changes in spectroscopic properties, such as NMR chemical shifts and electronic absorption maxima (λ_max_), in various solvents. inorgchemres.org For instance, the Conductor-like Polarizable Continuum Model (C-PCM), a variant of PCM, has been successfully used to analyze solvent effects on structural and spectral parameters. inorgchemres.org While direct PCM studies on 2,4-Pentadienal, 5-phenyl- are not extensively documented in readily available literature, the methodology is routinely applied to structurally similar aromatic aldehydes and conjugated systems. chemrxiv.orgresearchgate.net These calculations are crucial for understanding how solvent polarity affects the stability of ground states, excited states, and reaction intermediates, thereby influencing reactivity and spectral outcomes. researchgate.netresearchgate.net The accuracy of these models can be substantial, with machine-learning-enhanced PCM methods capable of improving the accuracy of solvation free energy predictions by nearly an order of magnitude over standard continuum models. nih.gov

Transition State Analysis and Reaction Path Determination

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition state (TS) and the reaction pathway. For conjugated systems like 2,4-Pentadienal, 5-phenyl-, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating these aspects. These theoretical assessments can map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products via the transition state. researchgate.net

In the context of related dienal cyclizations, DFT calculations have been employed to determine whether a reaction proceeds through a concerted or stepwise mechanism. For example, in the iodine-catalyzed iso-Nazarov cyclization of some conjugated dienals, DFT calculations using functionals like B3LYP, M06-L, and ωB97X-D suggested a concerted mechanism, where a potential zwitterionic intermediate was found to be unstable and collapsed without a barrier.

While 2,4-Pentadienal, 5-phenyl- itself was found to be largely unreactive under specific experimental cycloisomerization conditions, the theoretical frameworks used to study its more reactive analogs are directly applicable. These studies involve locating the transition state structure and confirming it connects the reactant and product through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net The analysis provides critical data on activation energies and the geometry of the transition state, offering insights into the factors that control the reaction's feasibility and stereochemical outcome.

Computational Comparison of Iminium Ions and Salts with Dienal Derivatives

Iminium ions are key reactive intermediates in aminocatalysis, formed by the reaction of an α,β-unsaturated aldehyde, such as a dienal, with a secondary amine catalyst. nih.govacs.org The stability and reactivity of these intermediates are paramount to the outcome of many important organic reactions, including asymmetric Michael additions. nih.govresearchgate.net

Computational studies, primarily using DFT methods like M06-2X, have been instrumental in comparing the relative stabilities of iminium ions derived from various enals and secondary amines. nih.govresearchgate.net Research on cinnamaldehyde, a close structural analog of 2,4-Pentadienal, 5-phenyl-, provides significant insights. Calculations show that extending the conjugation of an iminium ion with an additional double bond results in a relative stabilization of approximately 3.5 kcal/mol. nih.govacs.org Furthermore, the presence of a phenyl group, as in cinnamaldehyde-derived iminium ions, adds about 5 kcal/mol of stabilization compared to a propenal-derived iminium ion. nih.govacs.org

The nature of the amine catalyst also plays a crucial role. Iminium ions formed from pyrrolidine (B122466) derivatives with substituents that can stabilize the positive charge are found to be particularly stable. researchgate.net The relative stability of these ions can be predicted in both the gas phase and in polar solvents using continuum models (like CPCM), which helps in forecasting which iminium salt might predominate in a reaction mixture. researchgate.net The stereochemistry of the iminium ion (E/Z isomerism) is another critical factor influencing stereoselective reactions, and its preferred geometry can be determined through computational analysis of the relative Gibbs energies of the isomers. researchgate.net

Table 1: Calculated Relative Stabilization Energies (ΔE) for Iminium Ion Formation. Based on data for cinnamaldehyde, a structural analog.
Reaction/ComparisonRelative Stabilization (kcal/mol)Computational MethodReference
Additional Double Bond (Propenal vs. Pentadienal derivative)~3.5M06-2X/6-311+G(d,p) nih.govacs.org
Additional Phenyl Group (Propenal vs. Cinnamaldehyde derivative)~5.0M06-2X/6-311+G(d,p) nih.govacs.org

Molecular Dynamics Simulations for Adsorption and Interaction Studies (where relevant to reactivity/stability of related compounds)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions and dynamic behavior of molecules at an atomic level. rsc.org For compounds like 2,4-Pentadienal, 5-phenyl-, MD simulations can provide profound insights into adsorption processes on surfaces and interactions with other molecules, which is relevant to catalysis, material science, and environmental science. researchgate.netnih.gov

MD simulations model the movement of atoms over time, allowing for the study of phenomena such as the adsorption of aromatic compounds onto various substrates like carbon nanotubes or metal-organic frameworks (MOFs). rsc.orgnih.gov These simulations can calculate key energetic parameters that govern the stability of the adsorbed state. rsc.org The interaction energy, often broken down into van der Waals and electrostatic components, quantifies the strength of the association between the adsorbate (the molecule) and the adsorbent (the surface). A more negative interaction energy typically indicates a more stable adsorption complex. rsc.org

In studies of related aromatic compounds, MD simulations have been used to:

Determine the preferred orientation and distance of adsorbed molecules on a surface. rsc.org

Investigate the role of specific interactions, such as π-π stacking between the aromatic rings of the molecule and the surface. nih.gov

Explore how the curvature or structure of a surface affects the formation of adsorbed molecular aggregates. ualberta.ca

Simulate the diffusion and separation of aromatic isomers within porous materials, revealing mechanisms of selective adsorption. nih.gov

By calculating parameters like adsorption energy and binding energy, MD provides a molecular-level understanding that complements experimental observations and can help in the rational design of materials with specific adsorption properties for aromatic aldehydes. researchgate.net

Table 2: Key Parameters from Molecular Dynamics (MD) Adsorption Studies.
ParameterDescriptionSignificanceReference
Adsorption EnergyThe energy change when a molecule adsorbs onto a surface from a vacuum or solvent.A negative value indicates a spontaneous and stable adsorption process. Higher magnitude suggests stronger adsorption. rsc.org
Interaction EnergyThe non-bonded energy between the adsorbate and the adsorbent, typically comprising van der Waals and electrostatic terms.Reveals the nature of the forces (e.g., π-π stacking, hydrogen bonding) driving the adsorption. rsc.orgnih.gov
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Determines the equilibrium distance between the adsorbed molecule and the surface. rsc.org

Applications of 2,4 Pentadienal, 5 Phenyl in Advanced Materials Science

Utilization in Organic Electronic Materials Development

The development of new organic materials for electronic applications is a rapidly growing field, driven by the demand for flexible, lightweight, and cost-effective devices. The potential of 2,4-Pentadienal (B1594819), 5-phenyl- in this area stems directly from its extended π-conjugated system. cymitquimica.com This conjugation allows for the delocalization of electrons across the molecule, a fundamental requirement for organic semiconducting materials.

Research into compounds with similar backbones suggests their relevance in applications that rely on the interaction with light. The conjugated nature of 5-phenyl-2,4-pentadienal results in absorption in the UV-Vis spectrum, a characteristic crucial for materials used in photochemical and optoelectronic devices. cymitquimica.com While direct integration of this specific compound into a commercial device is not yet documented, its structure serves as a foundational model for designing molecules with specific electronic properties. The aldehyde and phenyl groups offer sites for chemical modification, allowing for the fine-tuning of its electronic energy levels (HOMO/LUMO) to match the requirements of various electronic applications, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Derivatives of the core pentadienal structure are a subject of significant interest. For instance, the introduction of strong electron-withdrawing or electron-donating groups at the phenyl ring can dramatically alter the electronic character of the molecule, a common strategy in the design of materials for organic electronics.

Role as Monomers or Building Blocks in Polymer Science

In polymer science, monomers are the fundamental building blocks that link together to form long polymer chains. ksu.edu.sa The properties of the final polymeric material are intrinsically linked to the structure of the monomer from which it is formed. ksu.edu.sa 5-Phenyl-2,4-pentadienal, with its reactive aldehyde group and conjugated diene system, is a candidate for use as a monomer or a co-monomer in various polymerization reactions.

The diene portion of the molecule can readily participate in cycloaddition reactions, most notably the Diels-Alder reaction. This type of reaction is a powerful tool in polymer synthesis for creating well-defined, often rigid, polymer backbones. Research on the polymerization of similar phenyl-substituted cyclic dienes to form high-performance polymers like poly(p-phenylene) demonstrates the feasibility of this approach. acs.org In such a scheme, 5-phenyl-2,4-pentadienal could react with a dienophile co-monomer to yield a repeating unit containing a six-membered ring, contributing to the thermal stability and structural integrity of the resulting polymer.

Furthermore, the aldehyde group offers another route for polymerization through reactions like condensation polymerization with amines or phenols. This dual reactivity (diene and aldehyde) makes it a versatile building block for creating complex polymer architectures, including cross-linked networks and branched polymers. beilstein-journals.org

Below is a table outlining potential polymerization pathways for 5-phenyl-2,4-pentadienal.

Polymerization TypeReacting Functional Group(s)Potential Co-monomer TypeResulting Polymer Feature
Diels-Alder Polymerization Conjugated DieneBis-dienophiles (e.g., maleimides)Rigid backbone with cyclic units
Condensation Polymerization AldehydeDiamines, BisphenolsPolyimines (Schiff bases), Phenolic resins
Radical Polymerization Diene Double BondsVinyl monomers (e.g., styrene)Carbon-chain backbone with pendant groups
Wittig-type Polycondensation AldehydeBis(phosphonium ylides)Conjugated polymers with vinylene units

Design and Synthesis of Optoelectronic Analogues from Dienals

The dienal structure serves as a versatile scaffold for the design and synthesis of advanced optoelectronic materials, particularly those with nonlinear optical (NLO) properties. NLO materials are critical for technologies like optical communications and data processing. researchgate.net A key strategy in designing potent NLO molecules is to create a "push-pull" system, where an electron-donating group and an electron-accepting group are linked by a π-conjugated bridge.

Analogues of 5-phenyl-2,4-pentadienal are prime candidates for this molecular engineering approach. The 2,4-pentadienal framework acts as the conjugated bridge. By replacing the simple phenyl group with a substituted phenyl ring (donor) and modifying the aldehyde (acceptor), or more commonly, by creating aminopenta-2,4-dienals, potent NLO chromophores can be synthesized. researchgate.netresearchgate.net

The synthesis of 5-aminopenta-2,4-dienals, also known as Zincke aldehydes, is a well-established method that involves the ring-opening of pyridinium (B92312) salts. researchgate.net These compounds are classic examples of push-pull dienes, where the amino group serves as a powerful electron donor and the aldehyde group acts as the electron acceptor. This electronic asymmetry leads to a large molecular dipole moment and significant NLO response. researchgate.netresearchgate.net

The table below summarizes the design principle for creating optoelectronic analogues from the pentadienal scaffold.

ComponentRole in NLO MoleculeExample GroupImpact on Property
Donor Group Pushes electron density into the bridgeAmino (-NR₂), Alkoxy (-OR)Increases molecular polarizability
Conjugated Bridge Facilitates charge transfer2,4-Pentadienal backboneDetermines the length of the charge transfer pathway
Acceptor Group Pulls electron density from the bridgeAldehyde (-CHO), Nitro (-NO₂), Cyano (-CN)Enhances the electronic asymmetry

Research using computational methods like Density Functional Theory (DFT) has been employed to predict the NLO properties of such designed molecules, guiding synthetic efforts toward compounds with optimized performance for specific photonic applications. researchgate.net Studies on the reactivity of 5-phenyl-2,4-pentadienal itself, for instance in catalyzed cyclization reactions, further underscore its role as a versatile platform for synthesizing complex molecular architectures. bohrium.com

In Vitro Mechanistic Investigations of Biological Activities of 2,4 Pentadienal, 5 Phenyl Analogues

Electrophilic Interactions with Biomolecules: Mechanistic Insights

The biological activity of 2,4-Pentadienal (B1594819), 5-phenyl- and its analogues is fundamentally linked to their electrophilic nature. The chemical structure, featuring a conjugated system of double bonds and an aldehyde group, creates reactive centers that readily interact with nucleophilic biomolecules such as proteins and nucleic acids.

The core of this reactivity lies in two specific sites: the β-carbon of the conjugated double bond and the carbon atom of the aldehyde's carbonyl group. mdpi.com This dual electrophilicity allows for two primary types of reactions:

Michael Addition: The α,β-unsaturated carbonyl system functions as a "Michael acceptor." It can undergo a conjugate addition reaction with soft nucleophiles, most notably the thiol groups of cysteine residues within proteins. mdpi.com This covalent modification can alter the structure and function of key enzymes and regulatory proteins, thereby disrupting cellular pathways.

Schiff Base Formation: The electrophilic carbonyl carbon of the aldehyde group can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form an imine or Schiff base. mdpi.com This interaction is another route through which these compounds can form covalent adducts with proteins, leading to functional inactivation.

The structure-activity relationship of these compounds is strongly dependent on these electrophilic characteristics. mdpi.com For instance, the α,β-unsaturated aldehyde moiety has been identified as crucial for the high-affinity interaction of cinnamaldehyde (B126680) with specific cellular receptors, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.net The ability to form covalent bonds with biological targets is a recurring theme in explaining the diverse bioactivities of this class of compounds. This reactivity transforms them into potent alkylating agents that can contribute to cytotoxicity and other biological effects. researchgate.net

Table 1: Electrophilic Interaction Mechanisms of 2,4-Pentadienal, 5-phenyl- Analogues

Reactive SiteReaction TypeInteracting Biomolecule (Example)Consequence
β-Carbon (Conjugated Double Bond)Michael AdditionCysteine residues in proteinsCovalent modification, enzyme inactivation
Carbonyl Carbon (Aldehyde)Schiff Base FormationLysine residues in proteinsCovalent adduct formation, altered protein function

Oxidative Stress Induction Mechanisms in Cellular Models

While some studies suggest cinnamaldehyde derivatives can have antioxidant effects, particularly through the activation of the Nrf2 defense pathway mdpi.com, a significant body of evidence points to their ability to induce oxidative stress, especially at higher concentrations. This pro-oxidant activity is a key mechanism underlying their cytotoxicity in various cell models.

Compounds structurally similar to 5-Phenylpenta-2,4-dienal are known to induce oxidative stress, which can culminate in programmed cell death (apoptosis) or necrosis. A notable analogue, 2,4-Pentadienal, 5-(4-nitrophenyl)-, has been shown to generate reactive oxygen species (ROS). The accumulation of ROS disrupts the normal redox balance within the cell, leading to a cascade of damaging events. Research has demonstrated that exposure to this analogue leads to increased lipid peroxidation, a marker of oxidative damage to cell membranes, and a concurrent decrease in the activity of essential antioxidant enzymes.

The induction of oxidative stress is often linked to mitochondrial dysfunction. nih.gov Increased ROS levels can damage mitochondrial components, leading to a loss of mitochondrial membrane potential and impaired energy metabolism. This mitochondrial distress is a central event in the initiation of the apoptotic cascade. The link between ROS generation and different forms of cell death has been clearly identified as a potential toxicity mechanism for compounds that induce oxidative stress. mdpi.com In some cellular models, the cytotoxicity induced by such compounds can be mitigated by the use of ROS scavengers like N-acetylcysteine (NAC), confirming the central role of ROS in the mechanism of cell death. mdpi.com

Table 2: Research Findings on Oxidative Stress Induction by Analogues

Compound/AnalogueCellular EffectMechanismReference
2,4-Pentadienal, 5-(4-nitrophenyl)-ROS GenerationInduces oxidative stress
2,4-Pentadienal, 5-(4-nitrophenyl)-Increased Lipid PeroxidationOxidative damage to membranes
2,4-Pentadienal, 5-(4-nitrophenyl)-Decreased Antioxidant Enzyme ActivityImpairment of cellular defense
5-Phenylpenta-2,4-dienal (similar structures)Induction of Apoptosis/NecrosisMediated by oxidative stress

Antimicrobial Activity: Mechanistic Considerations

Analogues of 2,4-Pentadienal, 5-phenyl-, particularly cinnamaldehyde and its derivatives, exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netmaynoothuniversity.iemdpi.com The underlying mechanisms are multifaceted, primarily stemming from the compound's electrophilic nature and its ability to disrupt essential cellular structures and functions.

One of the primary mechanisms is the disruption of the microbial cell membrane. mdpi.com This can lead to a loss of cellular integrity and leakage of cytoplasmic contents. Furthermore, these compounds can inhibit crucial enzymes, such as ATPases, which are vital for energy production, and interfere with cell wall biosynthesis. mdpi.com

A key molecular target in bacteria is the FtsZ protein. frontiersin.org FtsZ is a homologue of eukaryotic tubulin and is essential for bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Cinnamaldehyde analogues have been shown to inhibit the polymerization of FtsZ. frontiersin.org By preventing the formation of the Z-ring, these compounds effectively block cell division, leading to a potent antibacterial effect. frontiersin.org

In addition to direct killing, these compounds can also inhibit biofilm formation, a critical virulence factor for many pathogens. mdpi.com For example, specific analogues such as α-methyl cinnamaldehyde and trans-4-methyl cinnamaldehyde have been shown to be effective inhibitors of Candida albicans biofilm formation. nih.gov Mechanistic studies revealed that these compounds down-regulate the expression of genes involved in hyphal development and cell adhesion (e.g., ECE1, RBT5, UME6), which are critical for biofilm architecture. nih.gov

Table 3: Antimicrobial Mechanisms of 2,4-Pentadienal, 5-phenyl- Analogues

MechanismTargetPathogen TypeExample Analogue
Inhibition of Cell DivisionFtsZ Protein PolymerizationBacteriaCinnamaldehyde Analogues
Disruption of Cell MembraneMembrane IntegrityBacteria, FungiCinnamaldehyde
Inhibition of Biofilm FormationGene expression (e.g., ECE1, UME6)Fungi (Candida albicans)α-Methyl cinnamaldehyde
Enzyme InhibitionATPases, Cell Wall Synthesis EnzymesFungiCinnamaldehyde

Anticancer Activity: In Vitro Mechanistic Pathways

The structural features of 2,4-Pentadienal, 5-phenyl- analogues make them promising scaffolds for the development of anticancer agents. mdpi.com The α,β-unsaturated carbonyl group is considered essential for their ability to inhibit the proliferation of cancer cells. mdpi.com In vitro studies have pointed to several mechanistic pathways through which these compounds exert their antiproliferative and pro-apoptotic effects.

A prominent mechanism is the disruption of the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell shape. Similar to established antimitotic drugs like colchicine, certain analogues of this class can inhibit microtubule polymerization. nih.gov This interference with microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, preventing the cell from completing mitosis. This cell cycle blockade ultimately triggers the intrinsic apoptotic pathway. nih.gov For instance, synthetic 4-phenyl-2-quinolone derivatives, which mimic the structure of some cinnamaldehyde-related compounds, have been shown to exert their anticancer effects by binding to the colchicine-binding site on tubulin. nih.gov

The electrophilic nature of these compounds also allows them to modulate the activity of enzymes involved in carcinogenesis. mdpi.com They can activate protective enzymes like quinone reductases and glutathione (B108866) S-transferase, which can detoxify carcinogens. mdpi.com

Furthermore, the induction of apoptosis is a central feature of their anticancer activity. Bioactive acetylenic oxylipins, which, like 2,4-Pentadienal, 5-phenyl-, are highly reactive alkylating compounds, have been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines. researchgate.net Pyrazole derivatives, which can be synthesized from related chemical precursors, have also demonstrated significant antiproliferative activity against a range of tumor cell lines, including those from breast, lung, and liver cancers. researchgate.net

Table 4: In Vitro Anticancer Mechanisms of Analogues

MechanismMolecular Target/PathwayCellular OutcomeExample Analogue Class
Inhibition of Microtubule PolymerizationTubulinG2/M Cell Cycle Arrest, Apoptosis4-Phenyl-2-quinolones
Induction of ApoptosisIntrinsic Apoptotic PathwayProgrammed Cell DeathAcetylenic Oxylipins, Pyrazoles
Inhibition of Cell ProliferationNot fully specifiedReduced tumor cell growthPyrazole Derivatives
Modulation of Enzyme ActivityQuinone Reductases, GSTDetoxification of CarcinogensCinnamaldehyde Analogues

Advanced Analytical Methodologies for 2,4 Pentadienal, 5 Phenyl Research

Chromatographic Techniques for Separation and Purity Assessment

The separation and purification of 2,4-Pentadienal (B1594819), 5-phenyl- are critical steps to ensure the quality and reliability of research findings. A variety of chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being pivotal for assessing purity.

Post-synthesis, purification is commonly achieved through column chromatography, utilizing silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate (B1210297) to elute the target compound. The purity of the final product is then rigorously validated, often aiming for thresholds greater than 95%, as confirmed by HPLC analysis. lgcstandards.com For instance, the organocatalytic oxidation method for synthesizing 5-Phenylpenta-2,4-dienal results in a crude product that is purified via flash chromatography with a hexane/ethyl acetate gradient.

Characterization and purity are further confirmed by spectroscopic methods in conjunction with chromatography. Gas chromatography-mass spectrometry (GC-MS) is used to identify the molecular ion peak, which for 5-Phenylpenta-2,4-dienal appears at an m/z of 158.20. In some studies, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen method for analyzing phenolic compounds, employing complex solvent gradients to achieve separation. nih.gov While Size-Exclusion Chromatography (SEC) is generally used for polymers, its principles can be applied to separate molecules of similar molecular weights, a potential consideration in complex reaction mixtures containing 2,4-Pentadienal, 5-phenyl- derivatives. researchgate.net

Table 1: Chromatographic Methods for 2,4-Pentadienal, 5-phenyl- Analysis

Technique Application Typical Parameters Reference
Column Chromatography Post-synthesis purification Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl acetate gradient
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity threshold: >95% lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) Purity validation and structural confirmation Identifies molecular ion peak
Reverse Phase HPLC (RP-HPLC) Separation of phenolic analogs Gradient elution with methanol (B129727), water, and formic acid mixtures nih.gov

Thermal Analysis for Stability and Decomposition Studies

Understanding the thermal stability of 2,4-Pentadienal, 5-phenyl- is essential for its handling, storage, and application in various chemical processes. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to determine the compound's decomposition thresholds.

Studies on related nitro-aromatic compounds suggest that they can be sensitive to heat. For example, high temperatures, while potentially improving reaction kinetics, might compromise the stability of a nitro group if present in a derivative of 2,4-Pentadienal, 5-phenyl-. TGA can monitor the mass of the sample as a function of temperature, providing a clear indication of when decomposition begins. For a substituted variant, 5-(4-nitrophenyl)-2,4-pentadienal, a decomposition threshold above 150°C has been noted as a point for monitoring. This information is critical for establishing safe operating temperatures for reactions and for determining the compound's shelf-life under various storage conditions.

Table 2: Thermal Properties of 2,4-Pentadienal, 5-phenyl- Derivatives

Property Analytical Technique Observation Reference
Decomposition Threshold Thermogravimetric Analysis (TGA) Monitoring recommended above 150°C for nitro-substituted analogs
Thermal Stability General Observation High temperatures may reduce the stability of sensitive functional groups like the nitro group

Photostability Assessment and Kinetic Modeling of Degradation

The photostability of 2,4-Pentadienal, 5-phenyl- is a key parameter, especially for applications where it might be exposed to light. Photostability tests typically involve exposing the compound to a controlled light source, such as UV light at 254 nm, and then tracking its degradation over time using techniques like HPLC.

Nitro-aromatic compounds, a class to which some derivatives of 2,4-Pentadienal, 5-phenyl- belong, are known to be susceptible to photolytic cleavage. The extended conjugation in the pentadienal backbone makes the molecule likely to absorb UV-Vis light, potentially leading to photochemical reactions and degradation.

Kinetic modeling is used to analyze the data from these photostability studies. By fitting the degradation data to kinetic models, such as Arrhenius plots, researchers can predict the compound's shelf-life and stability under specific storage conditions. Furthermore, kinetic modeling of the oxidative degradation of related aromatic structures like benzene (B151609) and phenol (B47542) in supercritical water provides insights into the complex reaction pathways that can occur, which can be analogous to the degradation of 2,4-Pentadienal, 5-phenyl-. researchgate.net

Data-Driven Research Tools for Synthetic and Mechanistic Analysis

Modern chemical research increasingly relies on computational and data-driven tools to accelerate discovery and deepen understanding. For 2,4-Pentadienal, 5-phenyl-, these tools are applied to both predict synthetic pathways and to analyze reaction mechanisms.

Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for supplementing experimental data and predicting the electronic properties of the molecule. bohrium.com DFT studies have been used to investigate the mechanism of reactions involving conjugated dienals, such as the iso-Nazarov cyclization, providing insights into the reaction's concerted character and the role of catalysts. bohrium.comconicet.gov.ar These theoretical calculations help to elucidate complex reaction mechanisms, such as the stepwise versus concerted nature of cyclization reactions, and can guide the design of more efficient catalysts and reaction conditions. bohrium.com Programs like Multiwfn are used for wavefunction analysis, including calculating and visualizing real space functions and performing bond order analysis, which aids in assessing the nature of chemical bonds during a reaction. researchgate.net

Table 3: Data-Driven Tools in 2,4-Pentadienal, 5-phenyl- Research

Tool/Method Application Specific Use Reference
Cheminformatics Platforms Retrosynthetic analysis Predicting synthetic routes
Spectral & Crystallographic Databases Structural validation Cross-referencing experimental data
Density Functional Theory (DFT) Mechanistic analysis, property prediction Investigating reaction pathways (e.g., iso-Nazarov cyclization), predicting electronic properties bohrium.comconicet.gov.ar
Wavefunction Analysis Software (e.g., Multiwfn) Detailed electronic structure analysis Calculating electrostatic potential, bond order analysis researchgate.net

Future Research Directions and Emerging Paradigms for 2,4 Pentadienal, 5 Phenyl Chemistry

Development of Asymmetric and Stereodivergent Synthetic Strategies

The creation of specific stereoisomers of 2,4-Pentadienal (B1594819), 5-phenyl- and its analogs is a critical goal for chemists, as different spatial arrangements of atoms can lead to vastly different chemical and biological properties. The development of asymmetric and stereodivergent synthetic strategies is paramount to achieving this level of precision.

Recent advancements have focused on catalytic methods to control the stereochemical outcome of reactions. For instance, the enantioselective Trost alkynylation has been successfully applied to 2E,4E-5-bromo-2,4-pentadienal, yielding highly functionalized propargylic secondary alcohols with good to high enantiomeric excess. researchgate.net This protocol demonstrates the potential for creating chiral building blocks from dienal precursors. Further research in this area will likely involve the design of novel chiral catalysts and ligands that can effectively control the formation of specific stereoisomers during the synthesis of the dienal backbone itself.

A significant challenge lies in the stereodivergent synthesis, which aims to produce any desired stereoisomer from a common starting material by slightly altering the reaction conditions or catalysts. This would provide a powerful tool for systematically studying the structure-activity relationships of different 2,4-Pentadienal, 5-phenyl- isomers. Future work will likely explore the use of dual-catalyst systems or switchable catalysts to achieve this level of control. The synthesis of diarylpentanoids and diarylheptanoids with specific stereochemistry, such as (S)-daphneolone and (3S,5S)-yashabushidiol B, from precursors like (3S)-hydroxy-5-phenylpentanoic acid, highlights the importance of asymmetric synthesis in producing biologically active natural products. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the conjugated diene and aldehyde functionalities in 2,4-Pentadienal, 5-phenyl- offers a playground for discovering new chemical transformations. Researchers are actively exploring novel reaction pathways and catalytic systems to expand the synthetic utility of this compound.

One area of intense investigation is the use of non-traditional catalysts. For example, molecular iodine has been identified as an efficient catalyst for the cycloisomerization of conjugated dienals to produce substituted 2-cyclopentenones. conicet.gov.ar Density Functional Theory (DFT) calculations have suggested a concerted character for this cyclization, opening up new avenues for understanding and controlling such reactions. conicet.gov.ar Similarly, the iso-Nazarov cyclization of 5-phenyl-2,4-pentadienal has been studied using halogen bond donor catalysts like inorganic halides (I2, IBr, ICl, and ICl3). bohrium.com These studies have shown that the catalytic activity is related to the strength of the halogen bond, with ICl3 exhibiting the highest activity. bohrium.com

Furthermore, cascade reactions involving 2,4-Pentadienal, 5-phenyl- are gaining attention. For instance, the aerobic oxidation of ethanol (B145695) over an Au/NiO composite can lead to a cascade of aldol (B89426) condensation and Michael addition reactions with cinnamaldehyde (B126680) and 5-phenyl-2,4-pentadienal to form furan (B31954) derivatives. rsc.org Exploring these complex transformations can lead to the efficient synthesis of intricate molecular architectures from simple starting materials. Future research will likely focus on discovering new catalytic systems, including biocatalysts and photocatalysts, to unlock unprecedented reactivity and selectivity in reactions involving 2,4-Pentadienal, 5-phenyl-.

Computational Design and Prediction of Novel Dienal Analogues with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of new molecules with desired properties before they are synthesized in the lab. In the context of 2,4-Pentadienal, 5-phenyl-, computational methods are being used to design novel dienal analogues with tunable electronic, optical, and biological properties.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. ehu.es By modifying the substituents on the phenyl ring or the dienal backbone, chemists can computationally screen a large number of virtual compounds to identify candidates with specific characteristics. For example, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, influencing its reactivity and potential applications. smolecule.com Computational studies have been used to elucidate the electronic structure of 5-(4-nitrophenyl)-2,4-pentadienal, revealing charge transfer interactions that are crucial for its properties. smolecule.com

The ability to predict properties such as UV-Vis absorption, fluorescence, and non-linear optical behavior is particularly valuable for the development of new materials. cymitquimica.com For instance, the design of quadrupolar, emission-tunable π-expanded 1,4-dihydropyrrolo[3,2-b]pyrroles demonstrates how computational insights can guide the synthesis of chromophores with specific optical properties. nih.gov Future research in this area will likely involve the use of machine learning and artificial intelligence to accelerate the discovery of novel dienal analogues with tailored functionalities for applications in electronics, photonics, and sensing.

Expanding Applications in Functional Materials and Bio-Inspired Systems

The unique combination of a conjugated system and reactive functional groups in 2,4-Pentadienal, 5-phenyl- and its derivatives makes them promising building blocks for the creation of advanced functional materials and bio-inspired systems.

In the realm of functional materials, the tunable electronic and optical properties of dienal analogues are being exploited. The synthesis of II-VI semiconductor species within a sodalite framework, for example, demonstrates how the inclusion of specific molecules can lead to materials with tunable electronic and optical properties. acs.org The ability to create materials with controlled hierarchical self-assembly from simple building blocks is a major goal, with potential applications in soft robotics and artificial muscles. aston.ac.ukchemrxiv.org The development of colloidal analogues of polymer chains with tunable stiffness further highlights the potential for creating novel materials with controlled macroscopic properties. researchgate.net

Inspired by nature, researchers are also exploring the use of 2,4-Pentadienal, 5-phenyl- derivatives in bio-inspired systems. The synthesis of 5-aminopenta-2,4-dienals and their activation towards nucleophiles has implications for understanding the biosynthesis of manzamine alkaloids. researchgate.net These compounds can serve as precursors for complex natural products and their analogues. researchgate.net The development of fluorescent probes for saccharide detection based on donor-acceptor diphenylpolyenes, which share structural similarities with substituted 5-phenyl-2,4-pentadienals, showcases the potential for creating biosensors. nih.gov Future research will likely focus on integrating these molecules into more complex systems, such as self-healing materials, drug delivery vehicles, and artificial photosynthetic systems.

Deepening Mechanistic Understanding of Dienal Biological Interactions in vitro

Understanding how 2,4-Pentadienal, 5-phenyl- and its analogues interact with biological systems at a molecular level is crucial for developing new therapeutic agents and for assessing their potential toxicity. In vitro studies provide a controlled environment to investigate these interactions in detail.

The electrophilic nature of the aldehyde group in 5-phenyl-2,4-pentadienal allows it to react with nucleophilic sites in biological macromolecules like proteins and nucleic acids. This reactivity is a key factor in its observed biological activities. For instance, some 5-phenyl-2,4-pentadienamides have been investigated as potential antimalarial agents. nih.gov

Studies on the biological activity of 5-(4-nitrophenyl)-2,4-pentadienal have shown that it can be absorbed in animal models and metabolized through various pathways. smolecule.com Computational studies have also suggested potential mutagenic properties, albeit with low activity. smolecule.com The ability of some related compounds to induce oxidative stress in cells is another important aspect of their biological activity.

Future in vitro research will likely employ advanced techniques such as proteomics, metabolomics, and high-content imaging to gain a more comprehensive understanding of the cellular targets and pathways affected by these compounds. For example, investigating the inhibition of specific enzymes or the modulation of signaling pathways will provide valuable insights into their mechanisms of action. smolecule.com Furthermore, studying the volatile profiles of microorganisms like Aspergillus flavus has revealed the presence of 2,4-pentadienal, suggesting its potential role in microbial communication or as a biomarker. mdpi.com A deeper mechanistic understanding will be essential for the rational design of safer and more effective dienal-based compounds for various biological applications.

Q & A

What are the recommended analytical techniques for characterizing 2,4-Pentadienal, 5-phenyl- in experimental settings?

Level: Basic
Methodological Answer:
Characterization should combine spectroscopic and chromatographic methods:

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm structural features like conjugated dienals and phenyl substituents. IR spectroscopy can identify carbonyl (C=O) and alkene (C=C) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : Employ HPLC or GC-MS to assess purity and isolate intermediates. For volatile derivatives, GC with flame ionization detection (FID) is suitable.
  • Validation : Cross-check results with computational predictions (e.g., DFT for IR/NMR spectra) and compare against known analogs (e.g., 4-methyl-2-phenyl-2-pentenal) .

How can researchers ensure the stability of 2,4-Pentadienal, 5-phenyl- during storage and experimental handling?

Level: Basic
Methodological Answer:
Stability protocols should address reactivity of the α,β-unsaturated aldehyde group:

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and polymerization. Monitor degradation via periodic HPLC analysis .
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to light or heat. Pre-test stability under simulated experimental conditions (e.g., variable pH/temperature) using kinetic assays .

What factorial design approaches are optimal for investigating the reactivity of 2,4-Pentadienal, 5-phenyl- under varying catalytic conditions?

Level: Advanced
Methodological Answer:
A three-factor factorial design is recommended:

  • Variables : Catalyst type (e.g., Lewis acids), temperature (25–80°C), and solvent polarity (e.g., toluene vs. DMF).
  • Response Metrics : Yield, enantiomeric excess (for chiral products), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions. For example, a 2³ design (8 experiments) can screen optimal conditions, followed by response surface methodology (RSM) to refine parameters .

How can computational modeling be integrated with experimental data to predict the reaction pathways of 2,4-Pentadienal, 5-phenyl-?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states for cycloaddition or nucleophilic attacks. COMSOL Multiphysics® can model solvent effects and energy barriers .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity (e.g., 1,2- vs. 1,4-addition). Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Machine Learning : Train models on existing dienal reaction datasets to forecast byproduct formation .

What methodologies resolve contradictions in toxicity data for 2,4-Pentadienal, 5-phenyl- across different studies?

Level: Advanced
Methodological Answer:

  • Systematic Review : Aggregate data using PRISMA guidelines, focusing on dose-response relationships and assay types (e.g., in vitro vs. in vivo). Assess bias via ROBINS-I tool .
  • Meta-Analysis : Pool EC50/LC50 values with random-effects models. Stratify by endpoint (e.g., cytotoxicity vs. genotoxicity) and test for heterogeneity (I² statistic) .
  • Replication Studies : Redesign experiments using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) under controlled conditions .

What safety protocols are essential when handling 2,4-Pentadienal, 5-phenyl- in laboratory environments?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
  • Exposure Monitoring : Implement LC-MS/MS for air sampling to detect trace volatiles. Train personnel using SDS documentation and hazard simulations .

How can researchers design a multi-step synthesis protocol for 2,4-Pentadienal, 5-phenyl- with optimized yield and purity?

Level: Advanced
Methodological Answer:

  • Retrosynthetic Analysis : Break down the structure into benzaldehyde and conjugated dienal precursors. Use Horner-Wadsworth-Emmons olefination for dienal formation .
  • Process Optimization : Apply Taguchi methods to screen protecting groups (e.g., TBS vs. Ac) and coupling agents. Monitor intermediates via inline FTIR .
  • Scale-Up : Use microreactor systems to control exothermic steps and minimize side reactions. Validate purity at each stage with UPLC-PDA .

What strategies validate the proposed reaction mechanisms of 2,4-Pentadienal, 5-phenyl- in organic synthesis?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling : Introduce ¹³C at the aldehyde carbon to track nucleophilic attack sites via NMR .
  • Kinetic Isotope Effects (KIE) : Compare rates of protio and deuterio analogs to identify rate-determining steps.
  • Computational Validation : Match observed activation energies (from Arrhenius plots) with DFT-calculated transition states .
  • Cross-Validation : Correlate HPLC elution profiles of products with predicted intermediates from mechanism simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.